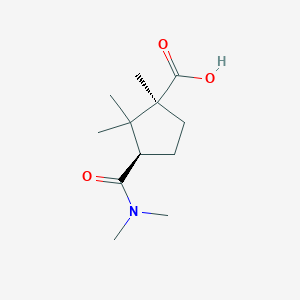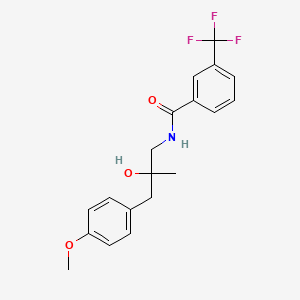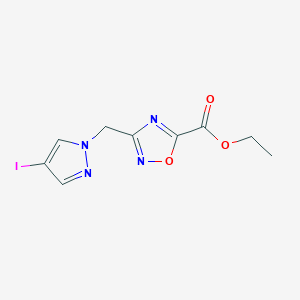
2-(5-Bromo-2,3-difluorophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(5-Bromo-2,3-difluorophenoxy)acetic acid is a halogenated derivative of phenoxyacetic acid, which is a class of compounds known for their diverse applications in the chemical industry, including their use as precursors for the synthesis of various pharmaceuticals and agrochemicals. Although the provided papers do not specifically discuss 2-(5-Bromo-2,3-difluorophenoxy)acetic acid, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of halogenated phenoxyacetic acids typically involves the regioselective halogenation of phenoxyacetic acid derivatives. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield . This suggests that a similar approach could be used for the synthesis of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid, with careful control of the reaction conditions to ensure regioselectivity and the introduction of the difluoro substituents.
Molecular Structure Analysis
The molecular structure of halogenated phenoxyacetic acids is characterized by the orientation of the substituents on the phenyl ring and the overall geometry of the molecule. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . The presence of halogen atoms, such as bromine, introduces electron-withdrawing effects, which can influence the electronic distribution and reactivity of the molecule. The molecular structure of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would likely exhibit similar characteristics, with the bromine and fluorine atoms affecting the molecule's electronic properties.
Chemical Reactions Analysis
Halogenated phenoxyacetic acids can participate in various chemical reactions, primarily due to the reactivity of the halogen substituents. These reactions may include nucleophilic substitution, where the halogen atom is replaced by another nucleophile, or they may be used in coupling reactions to form more complex organic molecules. The specific reactivity patterns of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would depend on the nature of the halogen substituents and the electronic effects they impart on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenoxyacetic acids are influenced by their molecular structure and the nature of their substituents. For instance, the presence of strong hydrogen-bonding interactions, as observed in the crystal structures of tryptaminium salts of dichlorophenoxyacetic acids, can affect the compound's melting point, solubility, and crystalline form . The bromine and fluorine atoms in 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would contribute to its polarity, potentially enhancing its solubility in polar solvents and affecting its boiling and melting points.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity Studies : Research on similar brominated compounds, like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), focuses on understanding their metabolic pathways and potential toxic effects. Such studies are crucial for determining the biological implications and safety profiles of these compounds (Carmo et al., 2005).
In Vivo Metabolism : In vivo metabolism studies of brominated phenethylamines in animal models can provide insights into their metabolic transformations, which is essential for understanding their pharmacological and toxicological properties (Kanamori et al., 2002).
Chemical Synthesis and Adduct Formation : Research on phenoxyacetic acid derivatives, similar in structure to 2-(5-Bromo-2,3-difluorophenoxy)acetic acid, involves studying their chemical synthesis and behavior in adduct formation, which has implications in materials science and molecular engineering (Lynch et al., 2003).
Bioactivity of Brominated Compounds : The study of brominated compounds often includes exploring their potential bioactivity, such as antioxidant properties, which can be relevant for pharmaceutical and food science applications (Li et al., 2011).
Adsorption and Environmental Impact : Research into the adsorption properties of similar compounds, like trichlorophenoxy acetic acid, on various materials is important for environmental science, particularly in understanding the impact of these compounds on ecosystems and their potential removal from the environment (Khan & Akhtar, 2011).
Sugar Fragmentation and Reaction Mechanisms : Studies on the Maillard reaction and sugar fragmentation, involving compounds like acetic acid, provide a deeper understanding of chemical reaction mechanisms which can be applied to food science and chemistry (Davidek et al., 2006).
Zukünftige Richtungen
The future directions for “2-(5-Bromo-2,3-difluorophenoxy)acetic acid” are not specified in the sources I found. The potential applications of a compound depend on its physical and chemical properties, as well as the current needs in various fields such as medicine, materials science, and chemical synthesis .
Eigenschaften
IUPAC Name |
2-(5-bromo-2,3-difluorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXIDDFEUGCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OCC(=O)O)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2,3-difluorophenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)



![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)
